Product packaging for Allyl heptafluoroisopropyl ether(Cat. No.:CAS No. 15242-17-8)

Allyl heptafluoroisopropyl ether

Cat. No.: B100509
CAS No.: 15242-17-8
M. Wt: 226.09 g/mol
InChI Key: FXUHCQHWDACOKK-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Ethers in Contemporary Organic Chemistry Research

Fluorinated ethers represent a significant class of organofluorine compounds that have garnered substantial attention in modern organic chemistry. The incorporation of fluorine atoms into an ether molecule dramatically alters its physicochemical properties, leading to compounds with high thermal stability, chemical inertness, and unique solvency characteristics. rsc.orgacs.orgsibran.ru The strength of the carbon-fluorine bond contributes to the robust nature of these compounds. sibran.ru

In contemporary research, fluorinated ethers are explored for a multitude of applications. They serve as advanced solvents, sometimes referred to as "fluorous" solvents, which can facilitate unique reaction conditions and simplified product separation. rsc.org Furthermore, their distinctive properties make them valuable as liquid dielectrics, heat-transfer fluids, and lubricants, particularly in demanding environments. rsc.orgsibran.ru In the realm of materials science, fluorinated ethers are integral to the development of polymers and coatings with low surface energy, leading to hydrophobic and oleophobic properties. mdpi.com The biomedical and pharmaceutical sectors also leverage fluorinated ethers, as the introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. acs.orgresearchgate.net

Significance of Allyl Heptafluoroisopropyl (B10858302) Ether in Chemical Science

Allyl heptafluoroisopropyl ether is a partially fluorinated ether that holds particular significance due to its bifunctional nature. The molecule combines a reactive allyl group (CH₂=CHCH₂–) with a stable, electron-withdrawing heptafluoroisopropyl group (–CF(CF₃)₂). This unique combination makes it a valuable building block, or monomer, for the synthesis of advanced functional materials. rsc.orgresearchgate.net

The primary significance of this compound lies in its role as a monomer for creating fluorinated polymers. rsc.orgresearchgate.net The allyl group provides a site for polymerization and other chemical modifications, such as thiol-ene reactions, epoxidation, and dihydroxylation. nih.gov Polymers containing allyl functionalities are a focus of intensive research for applications in coatings, resins, and even biomedical devices. nih.govnih.govabo.fibohrium.com

Simultaneously, the heptafluoroisopropyl group imparts the desirable properties of fluorinated compounds to the resulting materials. These properties include low surface energy, which translates to water and oil repellency, high thermal and chemical stability, and a low refractive index. mdpi.com Therefore, polymers derived from this compound are investigated for use in creating protective surface coatings, advanced composites, and specialized optical materials.

Scope and Research Objectives for Academic Investigation of this compound

Academic and industrial research focused on this compound primarily revolves around its synthesis and subsequent application in polymer chemistry. Key research objectives include:

Optimization of Synthesis: A primary goal is the development of efficient, cost-effective, and environmentally benign methods for its production. The Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide, is a classic method for preparing such ethers. fluorine1.ruwikipedia.orgmasterorganicchemistry.combyjus.com Research focuses on improving this method by exploring various catalysts, solvent systems, and reaction conditions. fluorine1.ru A significant objective is the use of phase-transfer catalysis (PTC) to facilitate the reaction in aqueous media, thereby reducing the reliance on volatile and often hazardous organic solvents. crdeepjournal.orgnih.gov

Polymerization Studies: A major area of investigation is the polymerization of this compound to create novel fluorinated polymers. researchgate.netacs.org Researchers aim to control the polymerization process to achieve polymers with specific molecular weights, architectures, and properties. This includes exploring different polymerization techniques, such as free-radical polymerization, and copolymerization with other monomers to tailor the final material's characteristics. rsc.org

Material Characterization and Application: A crucial objective is to thoroughly characterize the polymers derived from this monomer. This involves studying their thermal stability, mechanical properties, surface energy, and chemical resistance. mdpi.com The ultimate goal is to correlate these properties with potential high-performance applications, such as developing hydrophobic and anti-fouling coatings, high-performance elastomers, and materials for use in the electronics and aerospace industries. mdpi.comacs.org

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 15242-17-8
Molecular Formula C₆H₅F₇O
Molecular Weight 226.09 g/mol
Boiling Point 64-65 °C
** IUPAC Name**1,1,1,2,3,3,3-heptafluoro-2-(prop-2-en-1-yloxy)propane
SMILES C=CCOC(F)(C(F)(F)F)C(F)(F)F

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F7O B100509 Allyl heptafluoroisopropyl ether CAS No. 15242-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c1-2-3-14-4(7,5(8,9)10)6(11,12)13/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHCQHWDACOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370988
Record name Allyl perfluoroisopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15242-17-8
Record name Allyl perfluoroisopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl heptafluoroisopropyl ether
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Synthetic Methodologies and Reaction Pathway Elucidation for Allyl Heptafluoroisopropyl Ether

Established Synthetic Routes to Allyl Heptafluoroisopropyl (B10858302) Ether

The primary and most established method for synthesizing allyl heptafluoroisopropyl ether is through a nucleophilic substitution reaction, a cornerstone of ether synthesis.

The synthesis of this compound is commonly achieved via a mechanism analogous to the Williamson ether synthesis. masterorganicchemistry.com This SN2 (bimolecular nucleophilic substitution) reaction involves an alkoxide nucleophile attacking an alkyl halide electrophile. masterorganicchemistry.comlibretexts.org For the synthesis of this specific ether, the alkoxide is derived from heptafluoroisopropyl alcohol, and the electrophile is an allyl halide. The reaction's success hinges on selecting appropriate reactants to maximize substitution over competing elimination reactions. masterorganicchemistry.comlibretexts.org

The principal reactants for this synthesis are allyl bromide and heptafluoroisopropyl alcohol. Allyl bromide serves as an effective electrophile because primary alkyl halides are ideal for SN2 reactions, minimizing steric hindrance. masterorganicchemistry.com It can be produced by reacting allyl alcohol with hydrobromic acid, often in the presence of a catalyst like sulfuric acid. google.comnih.govorgsyn.org

The reaction to form the ether is typically conducted at controlled temperatures, generally between 40 and 60°C, to find a balance between a feasible reaction rate and the prevention of unwanted side-product formation.

Table 1: Reactants and Conditions for Nucleophilic Substitution

Reactant TypeSpecific CompoundRoleTypical Reaction Temperature
Nucleophile PrecursorHeptafluoroisopropyl AlcoholSource of the heptafluoroisopropoxide nucleophile40–60°C
ElectrophileAllyl BromideAllyl group source, substrate for nucleophilic attack

The reaction environment is critical for a successful synthesis. The use of anhydrous (water-free) solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is essential. This precaution prevents the hydrolysis of the fluorinated alcohol and avoids side reactions with the reactive alkoxide.

Table 2: Catalysts and Solvents in this compound Synthesis

ComponentExampleFunction
Anhydrous SolventTetrahydrofuran (THF), Dimethylformamide (DMF)Prevents hydrolysis and unwanted side reactions.
Catalyst (Base)Potassium Carbonate (K₂CO₃), Cesium Fluoride (B91410) (CsF)Deprotonates the alcohol to form the alkoxide, enhancing nucleophilicity. organic-chemistry.org

While nucleophilic substitution is key to forming the ether, radical pathways are employed for its derivatization. The electron-withdrawing nature of the heptafluoroisopropyl group influences the reactivity of the adjacent allyl moiety in radical reactions. These pathways offer methods for forming new carbon-carbon bonds under conditions different from polar, ionic reactions.

Photochemical methods provide a modern approach to initiating radical reactions for the derivatization of this compound. These reactions can be initiated using a specific light source, such as blue LEDs with a wavelength of 450 nm. The process often involves a photosensitizer that, upon absorbing light, initiates the radical cascade. nih.gov For certain radical additions to the allyl group of the ether, additives like the non-nucleophilic base 1,8-Diazabicycloundec-7-ene (DBU) may be used in a solvent like acetonitrile.

The efficiency of these radical derivatization reactions can vary depending on the substrate being added to the this compound. This method is particularly effective for substrates that might be resistant to nucleophilic pathways. The reaction has been demonstrated with various allylic compounds, showing a broad substrate scope. However, yields and reaction times differ, reflecting the influence of the substrate's structure on the reaction's efficiency.

Table 3: Efficiency of Radical Derivatization with Various Substrates

SubstrateIrradiation Time (hours)Yield (%)
Allyl benzene682
Allyl acetate871
Allyl cyanide1065

Radical Pathways for this compound Derivatization

Optimization of Synthetic Reaction Parameters for this compound Production

The efficient production of this compound hinges on the careful control of reaction parameters to maximize yield and minimize the formation of undesirable byproducts.

Temperature is a critical parameter in the synthesis of this compound. A common synthetic route involves the nucleophilic substitution reaction between an allyl halide, such as allyl bromide, and heptafluoroisopropyl alcohol. This reaction is typically catalyzed by a base like potassium carbonate or cesium fluoride in an anhydrous solvent to prevent hydrolysis of the fluorinated alcohol.

Maintaining a controlled temperature range, generally between 40–60°C, is crucial for balancing the reaction rate and minimizing the formation of side-products. Temperatures below this range can lead to a sluggish reaction, while higher temperatures may promote undesirable side reactions, such as the elimination of the allyl group or decomposition of the product.

One potential side-product is diallyl ether, which can form if the allyl halide reacts with any water present or with the alkoxide intermediate in an undesired manner. Another possibility is the formation of isomeric byproducts if the reaction conditions allow for rearrangement of the allyl group. Careful temperature management, along with the use of anhydrous conditions, is therefore essential for directing the reaction towards the desired product.

Table 1: Key Parameters for this compound Synthesis

ParameterRecommended ConditionRationale
Temperature 40–60°CBalances reaction rate and minimizes side-product formation.
Catalyst Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF)Enhances the nucleophilicity of the heptafluoroisopropyl alcohol.
Solvent Anhydrous (e.g., THF, DMF)Prevents hydrolysis of the fluorinated alcohol.
Reactants Allyl Bromide, Heptafluoroisopropyl AlcoholCommon starting materials for nucleophilic substitution. ias.ac.in

Following the synthesis, purification of the crude product is necessary to obtain this compound of high purity. Fractional distillation under reduced pressure is a primary technique for this purpose. This method separates compounds based on their boiling points. Given that this compound has a distinct boiling point, this technique is effective in removing both lower-boiling unreacted starting materials and higher-boiling side-products.

To confirm the purity and structure of the final product, spectroscopic methods are employed. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing fluorinated compounds. It provides detailed information about the fluorine environments in the molecule, allowing for the unambiguous identification of the heptafluoroisopropyl group and the confirmation of the absence of fluorine-containing impurities. ¹H and ¹³C NMR are also used to identify the protons of the allyl group.

Comparative Analysis of this compound Synthetic Methods

While the Williamson ether synthesis, a type of nucleophilic substitution, is a common and well-established method for preparing ethers, other synthetic strategies can also be considered for the production of this compound. ias.ac.in

The choice of method can be influenced by the specific substrates and desired outcomes. For instance, in cases where the alcohol is sterically hindered, alternative methods might offer better yields. A comparative analysis of different synthetic approaches highlights the advantages and limitations of each.

Table 2: Comparison of Synthetic Methods for Allyl Ethers

MethodDescriptionAdvantagesLimitations
Williamson Ether Synthesis Reaction of an alkoxide with a primary alkyl halide. ias.ac.inWell-established, uses readily available reagents. ias.ac.inCan be inefficient for secondary or sterically hindered halides due to competing elimination reactions.
Solvent-Free Synthesis Reaction of an alcohol with an allyl halide using solid potassium hydroxide. ias.ac.inHigh yield, convenient, and avoids the use of solvents. ias.ac.inMay not be suitable for all substrates.
Palladium-Catalyzed Allylation Reaction of an alcohol with an allyl carbonate in the presence of a palladium catalyst.Can be highly selective.Requires a specific catalyst system.

The traditional Williamson synthesis, adapted for this compound, provides a direct route, though optimization is key to achieving high yields. Solvent-free methods, while potentially more environmentally friendly, would need to be specifically evaluated for this particular synthesis to ensure compatibility with the fluorinated alcohol. ias.ac.in Palladium-catalyzed methods offer an alternative that can sometimes provide higher selectivity and yields, but the cost and sensitivity of the catalyst can be a drawback.

Advanced Spectroscopic Characterization in Allyl Heptafluoroisopropyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of allyl heptafluoroisopropyl (B10858302) ether, offering unparalleled insight into the molecule's carbon-hydrogen framework and the unique environment of its fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Structural Confirmation and Purity Assessment

Fluorine-19 NMR (¹⁹F NMR) is particularly crucial for verifying the structure of allyl heptafluoroisopropyl ether due to the seven fluorine atoms in the heptafluoroisopropyl group. This technique provides direct evidence of the fluorinated moiety and is highly sensitive for assessing sample purity. The spectrum is expected to show distinct signals for the trifluoromethyl (CF₃) groups and the lone fluorine atom on the central carbon (CF). The chemical shifts (δ) for these fluorine nuclei typically appear in the range of -70 to -80 ppm. osti.gov The integration of these signals should correspond to a 6:1 ratio, confirming the presence of the two CF₃ groups and the single CF. Furthermore, ¹⁹F NMR is instrumental in purity assessment by confirming the absence of unreacted fluorinated precursors. osti.gov

Table 1: Typical ¹⁹F NMR Chemical Shifts for this compound

Functional GroupTypical Chemical Shift (δ) Range (ppm)
-CF--70 to -80
-CF₃-70 to -80

Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to analyze the hydrogen atoms within the allyl group of the molecule. The spectrum provides information on the distinct chemical environments of the vinylic and allylic protons. The complex nature of the allyl group results in characteristic splitting patterns. uv-vis-spectral-atlas-mainz.org The proton on the second carbon of the allyl group (-CH=) typically appears as a multiplet due to coupling with the adjacent CH₂ protons on both sides. The terminal vinylic protons (=CH₂) are diastereotopic and will appear as distinct signals, often as a doublet of doublets, due to different coupling constants for cis and trans relationships to the neighboring vinylic proton. wpmucdn.com The allylic protons (-O-CH₂-) adjacent to the ether oxygen will also show a characteristic signal.

Table 2: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ) Range (ppm)Multiplicity
=CH-5.8 - 6.2Multiplet
=CH₂ (trans)5.3 - 5.5Doublet of Doublets
=CH₂ (cis)5.2 - 5.4Doublet of Doublets
-O-CH₂-4.3 - 4.6Doublet

Note: Predicted values are based on typical ranges for allyl ethers. osti.govacs.orgyoutube.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon backbone of this compound. acs.org Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of neighboring atoms. acs.orgscielo.org.za The carbons of the double bond will appear in the alkene region of the spectrum, while the carbon attached to the ether oxygen will be shifted downfield. The highly fluorinated carbons of the heptafluoroisopropyl group will also have characteristic shifts and may show coupling to the attached fluorine atoms (C-F coupling).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ) Range (ppm)
=CH-130 - 135
=CH₂118 - 122
-O-CH₂-70 - 75
-CF-90 - 100 (septet)
-CF₃115 - 125 (quartet)

Note: Predicted values are based on typical ranges for similar structures. nih.govcnr.it

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its main functional groups. The most prominent peaks are associated with the C-F and C-O-C ether linkages. Strong absorption bands in the region of 1200–1300 cm⁻¹ are indicative of C-F stretching vibrations. osti.gov The C-O-C ether stretch is typically observed around 1100 cm⁻¹. osti.govlibretexts.org Additionally, the presence of the allyl group is confirmed by C=C stretching vibrations around 1645 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (sp² on alkene)3080 - 3100Medium
C-H (sp³)2850 - 3000Medium
C=C (alkene)1640 - 1650Medium-Weak
C-F1200 - 1300Strong
C-O-C (ether)1080 - 1150Strong

Source: Data compiled from general spectroscopic tables and specific compound data. osti.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The chromophores, or light-absorbing parts of the molecule, determine the absorption characteristics. fiveable.me In this compound, the potential electronic transitions are associated with the allyl group (C=C) and the non-bonding electrons on the ether oxygen.

Saturated ethers typically exhibit n→σ* transitions, which involve exciting a non-bonding electron from the oxygen atom to an anti-bonding sigma orbital. upenn.edu These transitions are high in energy and absorb light at wavelengths shorter than 200 nm, which is outside the range of standard UV-Vis spectrophotometers. upenn.edu The isolated double bond of the allyl group acts as a chromophore and undergoes a π→π* transition. For a non-conjugated alkene, this transition also occurs at a wavelength below 200 nm. libretexts.org Consequently, this compound is not expected to show significant absorbance in the standard UV-Vis region of 200-800 nm due to the lack of an extended conjugated system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and uncovering the structural details of molecules through fragmentation analysis. numberanalytics.com When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the precise molecular mass is 226.02286191 Da. nih.gov In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, and the resulting pattern of charged fragments provides a structural fingerprint. The fragmentation of ethers typically involves cleavage of the carbon-carbon bond alpha to the oxygen atom. libretexts.orgmiamioh.edu In the case of allyl ethers, α-cleavage leading to a stable allylic cation is a common pathway. nih.gov

The expected fragmentation of this compound would involve several key bond cleavages. The high stability of the allyl cation and the influence of the electronegative heptafluoroisopropyl group dictate the primary fragmentation routes. The molecular ion peak ([M]⁺) may be observed, though it can be weak for some ethers. miamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of FragmentNotes
226[C₆H₅F₇O]⁺[M]⁺Molecular Ion
185[C₅H₂F₇O]⁺[M - C₃H₅]⁺Loss of the allyl group
169[C₃F₇]⁺[CF₃-CF-CF₃]⁺Heptafluoroisopropyl cation
41[C₃H₅]⁺[CH₂=CH-CH₂]⁺Allyl cation (often a prominent peak)

This table is based on general fragmentation principles for ethers and allylic compounds.

Advanced Spectroscopic Techniques for Dynamic and Interaction Studies

Beyond static structural analysis, advanced spectroscopic methods can probe the dynamic behaviors of molecules and their interactions with their environment.

Time-resolved fluorescence (TRF) spectroscopy is a powerful method for investigating molecular dynamics and interactions. horiba.com Unlike steady-state fluorescence, TRF measures the decay of fluorescence intensity over time after excitation by a short pulse of light. bmglabtech.com This technique is particularly effective at minimizing background interference from short-lived fluorescence and scattered light, thereby increasing sensitivity. bmglabtech.comabcam.com

While this compound is not itself fluorescent, TRF techniques can be employed to study its properties in a chemical system. For instance, by introducing a fluorescent probe into a system containing the ether, researchers could study:

Solvation Dynamics: The interaction of the ether as a solvent with a fluorescent solute can be monitored by observing changes in the solute's fluorescence lifetime.

Complex Formation: TRF can be used to study dynamic coordination equilibria. nih.gov If this compound were to act as a ligand or part of a larger assembly, its binding and unbinding events with a fluorescently labeled partner could be quantified. nih.gov

Material Properties: When incorporated into polymers or materials, the local environment around a fluorescent dopant can be characterized. Changes in the fluorescence decay profile can provide information about the material's micro-viscosity and polarity.

The use of specific fluorophores with long fluorescence lifetimes, such as lanthanide chelates, is a key feature of time-resolved methodologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which excels in studying molecular interactions with high robustness. nih.gov

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a characteristic "fingerprint" based on its specific covalent bonds and symmetry. nih.gov It is complementary to infrared (IR) spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds within non-polar groups. numberanalytics.com

For this compound, a Raman spectrum would reveal distinct peaks corresponding to the vibrations of its different functional groups. Key bands associated with the C=C and C-H stretching modes of the allyl group are particularly useful for distinguishing between isomeric unsaturated ethers. nih.gov

Table 2: Expected Characteristic Raman Shifts for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Notes
ν(C-H)Allyl (=C-H)3000 - 3100sp² C-H stretching
ν(C-H)Allyl (-CH₂-)2850 - 3000sp³ C-H stretching
ν(C=C)Allyl1640 - 1680Alkene carbon-carbon double bond stretch
δ(C-H)Allyl1400 - 1470C-H bending (deformation) vibrations
ν(C-F)Heptafluoroisopropyl1200 - 1350Strong signals due to C-F stretching
ν(C-O-C)Ether1080 - 1150Asymmetric ether stretch

This table provides approximate ranges. The exact peak positions can be influenced by the molecular environment and coupling between vibrations.

The analysis of these vibrational modes allows for unambiguous confirmation of the compound's structure and can be used to study conformational changes or interactions that perturb these bonds.

Future Directions and Emerging Research Avenues for Allyl Heptafluoroisopropyl Ether

Development of Novel Catalytic Systems for Allyl Heptafluoroisopropyl (B10858302) Ether Transformations

The development of new and improved catalytic systems is crucial for unlocking the full synthetic potential of allyl heptafluoroisopropyl ether. Research in this area is expected to focus on several key aspects:

Efficient and Selective Catalysts: While the Williamson ether synthesis is a standard method for producing ethers, the development of more efficient and selective catalytic systems for the synthesis and transformation of fluorinated ethers like this compound remains an active area of research. nih.gov This includes catalysts that can operate under milder conditions, reduce reaction times, and minimize the formation of byproducts.

Stereoselective Catalysis: The creation of chiral centers is a fundamental aspect of organic synthesis, particularly for pharmaceutical applications. Future research will likely explore the use of chiral catalysts to achieve stereoselective transformations of the allyl group in this compound. rsc.org This could lead to the synthesis of enantiomerically pure compounds with specific biological activities.

Transition-Metal Catalysis: Transition-metal catalysis has proven to be a powerful tool for a wide range of organic transformations. acs.orgnih.govrsc.org Investigating the use of various transition-metal catalysts, such as those based on palladium, iridium, or silver, could open up new avenues for the functionalization of this compound. rsc.orgnih.gov These catalysts could enable novel cross-coupling reactions, additions, and rearrangements.

Exploration of New Reaction Pathways and Selectivity Control in Synthesis

Beyond improving existing synthetic methods, a significant area of future research will involve the discovery and development of entirely new reaction pathways involving this compound. This exploration will likely focus on:

Controlling Regio- and Stereoselectivity: The presence of both an allyl group and a heptafluoroisopropyl group offers multiple sites for reaction. A key challenge and area of focus will be to develop methods that can selectively target one part of the molecule over the other. For instance, controlling the stereochemical outcome of reactions at the double bond is a significant challenge in the synthesis of complex fluorinated molecules. nih.gov

Novel Functionalization Reactions: Research will aim to expand the repertoire of reactions that can be performed on this compound. This could include exploring its participation in various cycloadditions, metathesis reactions, and other complex organic transformations. researchgate.net The unique electronic properties conferred by the heptafluoroisopropyl group may lead to unexpected and valuable reactivity.

Asymmetric Synthesis: Building on the development of stereoselective catalysts, a major goal will be to incorporate this compound into asymmetric synthetic strategies. This would allow for the creation of complex, biologically active molecules with a high degree of stereochemical control. rsc.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Prediction

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and predicting the properties of new compounds. Future research will increasingly leverage these methods:

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and intermediates of reactions involving this compound. rsc.orgrsc.orgarxiv.orgresearchgate.netnih.gov This provides a deeper understanding of the factors that control reactivity and selectivity, guiding the design of more efficient synthetic routes.

Predictive Modeling: Computational screening can be used to predict the properties of new derivatives of this compound before they are synthesized in the lab. researchgate.net This can help to prioritize synthetic targets and accelerate the discovery of new materials with desired characteristics. For example, machine learning models can be trained on existing data to predict properties like reactivity, solubility, and biological activity. researchgate.net

Structure-Property Relationships: By systematically studying the effects of structural modifications on the properties of this compound, computational models can help to establish clear structure-property relationships. researchgate.net This knowledge is invaluable for the rational design of new fluorinated compounds with tailored functionalities.

Integration with Sustainable Chemistry Principles and Methodologies

As the chemical industry moves towards more environmentally friendly practices, the integration of sustainable chemistry principles into the synthesis and application of this compound will be a key focus. fatfinger.iowjarr.com This includes:

Greener Synthetic Routes: Research will focus on developing synthetic methods that use less hazardous reagents, reduce waste generation, and are more energy-efficient. wjarr.comdovepress.comeurekalert.orgsciencedaily.com This could involve exploring the use of renewable feedstocks and developing catalytic systems that can be easily recovered and reused. bioengineer.orgsciencedaily.comox.ac.ukox.ac.uk

Atom Economy: Designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. wjarr.com Future research will aim to develop synthetic pathways for this compound and its derivatives that adhere to this principle.

Biodegradability and Environmental Fate: Understanding the environmental impact of fluorinated compounds is crucial. Future studies will likely investigate the biodegradability of this compound and its derivatives, as well as their potential for bioaccumulation. This will inform the design of more environmentally benign fluorinated materials. rsc.org

Synergistic Research with Other Fluorinated Organic Compounds for Expanded Utility

The unique properties of this compound can be further enhanced by combining it with other fluorinated organic compounds. This synergistic approach could lead to the development of new materials with unprecedented properties:

Fluorinated Polymers and Materials: this compound can serve as a valuable monomer or building block for the synthesis of novel fluorinated polymers. chemrxiv.org These materials could possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, including advanced coatings, membranes, and dielectrics. sibran.ru

Fluorinated Electrolytes: Fluorinated ethers are being extensively investigated for their potential use as electrolytes in high-voltage lithium-ion batteries. nih.govacs.orguchicago.eduacs.orgpsu.eduacs.orgpsu.edursc.org The incorporation of this compound into electrolyte formulations could enhance their electrochemical stability and ionic conductivity.

Hybrid Materials: Combining this compound with other functional molecules, such as those used in pharmaceuticals or agrochemicals, could lead to the development of hybrid compounds with enhanced properties. The heptafluoroisopropyl group can improve the metabolic stability and bioavailability of drug candidates. nih.gov

Q & A

Q. What are the recommended synthetic pathways for allyl heptafluoroisopropyl ether, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution between allyl bromide and heptafluoroisopropyl alcohol under inert conditions. Key steps include:

  • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the fluorinated alcohol.
  • Controlled temperature (40–60°C) to balance reactivity and side-product formation.
  • Catalysis with K₂CO₃ or CsF to enhance nucleophilicity . Purity is optimized through fractional distillation under reduced pressure (BP: ~85–90°C at 760 mmHg) and characterization via ¹⁹F NMR to confirm the absence of unreacted fluorinated precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H and ¹³C NMR : Identify allyl group protons (δ 5.8–5.2 ppm for CH₂=CH–) and ether linkages.
  • ¹⁹F NMR : Resolve heptafluoroisopropyl signals (CF₃ and CF₂ groups, δ -70 to -80 ppm).
  • FT-IR : Confirm C–O–C ether stretch (~1100 cm⁻¹) and C–F vibrations (1200–1300 cm⁻¹).
  • GC-MS : Verify molecular ion peaks (m/z ~246 for [M]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flammable liquid).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent fluorinated byproducts .

Advanced Research Questions

Q. How does this compound behave in radical copolymerization systems, and what factors influence reactivity?

The electron-withdrawing heptafluoroisopropyl group reduces the allyl moiety’s reactivity in radical reactions. Methodological considerations:

  • Initiator Selection : Use high-energy initiators like AIBN or UV-activated benzophenone to overcome low propagation rates.
  • Solvent Polarity : Polar solvents (e.g., acetone) enhance solubility of fluorinated monomers but may retard chain transfer.
  • Kinetic Studies : Monitor conversion via real-time FT-IR to track C=C bond consumption (~1630 cm⁻¹) .

Q. What computational methods can predict the thermodynamic stability of this compound in catalytic processes?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Bond Dissociation Energies (BDEs) : For C–O (≈320 kJ/mol) and C–F (≈485 kJ/mol) bonds.
  • Transition States : Simulate nucleophilic attack pathways (e.g., SN2 mechanisms) to optimize catalytic conditions.
  • Solvent Effects : Include PCM models to account for dielectric environments .

Q. How can plasma etching applications of this compound be experimentally designed to minimize global warming potential (GWP)?

Comparative studies with SF₆ (GWP = 23,500) require:

  • ICP Plasma Parameters : Vary bias voltage (50–200 V) and gas flow rates (10–50 sccm) to optimize etch rates on SiC or SiO₂.
  • Emission Spectroscopy : Monitor F* radicals (703 nm) to correlate plasma density with etching efficiency.
  • Byproduct Analysis : Use FT-IR gas-phase detection of CF₄ or COF₂ to assess environmental impact .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from:

  • Moisture Sensitivity : Use Karl Fischer titration to quantify trace H₂O in reagents.
  • Steric Effects : Substituent bulkiness in fluorinated alcohols slows kinetics; employ high-pressure reactors or microwave-assisted synthesis.
  • Analytical Calibration : Standardize GC-MS with internal standards (e.g., perfluorotributylamine) for accurate yield quantification .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 5.8 (m, CH₂=CH–), 4.2 (t, O–CH₂)
¹⁹F NMR (CDCl₃)δ -72.5 (CF₃), -75.1 (CF₂)
FT-IR1120 cm⁻¹ (C–O–C), 1245 cm⁻¹ (C–F)

Table 2: Plasma Etching Parameters Using this compound vs. SF₆

ParameterThis compoundSF₆
Etch Rate (nm/min)120–150200–250
GWP39223,500
Dominant ByproductCF₃COFCF₄, SO₂F₂
Reference

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